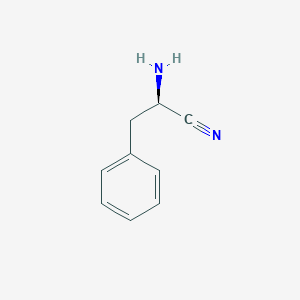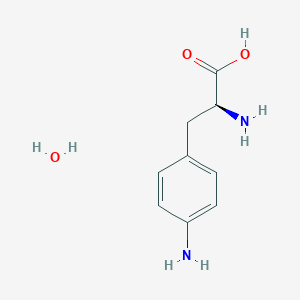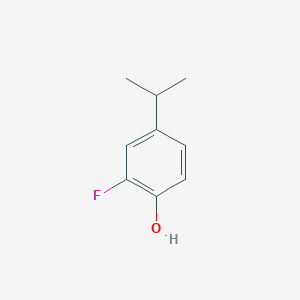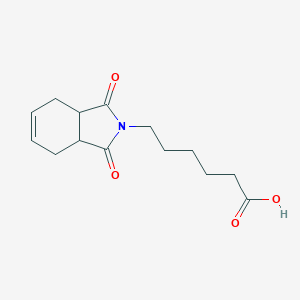
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid (HDIH) is a cyclic dipeptide that has gained attention in recent years due to its potential use as a therapeutic agent. HDIH has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields.
Mecanismo De Acción
The exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid is not fully understood. However, it has been suggested that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may exert its effects by modulating various signaling pathways in cells. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been found to have various biochemical and physiological effects. For example, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antioxidant activity, which may contribute to its neuroprotective effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have anti-inflammatory effects in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have various biochemical and physiological effects, making it a promising candidate for research in several fields. However, one limitation of using 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid. One area of interest is the potential use of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in cancer treatment. Further studies are needed to determine the exact mechanism of action of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid on cancer cells and to optimize its cytotoxic effects. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the optimal dosing and administration of 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid in these contexts. Finally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid may have potential as an antimicrobial agent, and further studies are needed to determine its efficacy against various bacterial strains.
Métodos De Síntesis
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid can be synthesized through a variety of methods, including the reaction of hexanoic acid with isocyanate and subsequent cyclization. Another method involves the reaction of hexanoic acid with an amino acid derivative, followed by cyclization. Both of these methods have been used to successfully synthesize 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid.
Aplicaciones Científicas De Investigación
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been studied for its potential use in various scientific research areas, including cancer research, neuroprotection, and antimicrobial activity. One study found that 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid had cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment. Additionally, 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has been shown to have neuroprotective effects in animal models of stroke, suggesting its potential use in the treatment of neurological disorders. 1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid has also been found to have antimicrobial activity against various bacterial strains.
Propiedades
Número CAS |
4887-51-8 |
|---|---|
Nombre del producto |
1,3,3a,4,7,7a-Hexahydro-1,3-dioxo-2H-isoindole-2-hexanoic acid |
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
6-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H19NO4/c16-12(17)8-2-1-5-9-15-13(18)10-6-3-4-7-11(10)14(15)19/h3-4,10-11H,1-2,5-9H2,(H,16,17) |
Clave InChI |
IACNEMHLZLHRPW-UHFFFAOYSA-N |
SMILES |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
SMILES canónico |
C1C=CCC2C1C(=O)N(C2=O)CCCCCC(=O)O |
Otros números CAS |
4887-51-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



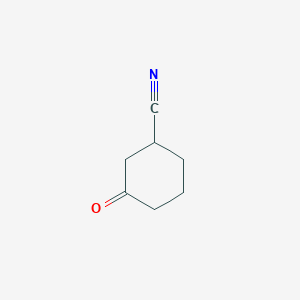
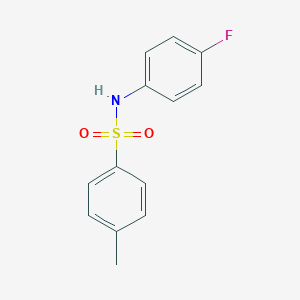
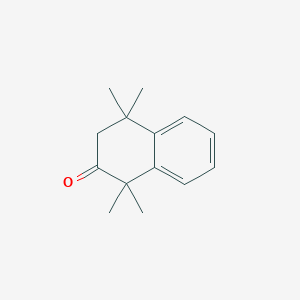
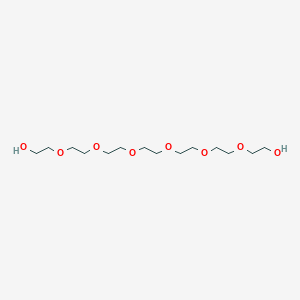
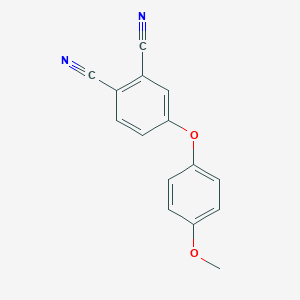



![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)

